Dichloromethylbenzene

Description

Dichlorotoluene appears as a colorless liquid. Not soluble in water. Sinks in water. May be irritating and narcotic in high concentrations. Used as a solvent and as an intermediate to make chemicals and dyes.

Benzal chloride is a member of benzenes.

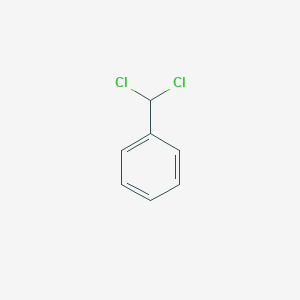

Structure

3D Structure

Properties

IUPAC Name |

dichloromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHQGWAXKLQREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2, Array | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025014 | |

| Record name | Benzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

401 °F at 760 mmHg (EPA, 1998), 205 °C | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

198 °F (NTP, 1992), 93 °C, 93 °C c.c. | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OILY LIQUID | |

CAS No. |

98-87-3, 29797-40-8 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzal chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029797408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzal chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222447TR16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2.48 °F (EPA, 1998), -16.4 °C, -17 °C | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dichloromethylbenzene via Toluene Chlorination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethylbenzene, commonly known as benzal chloride, is a pivotal organic intermediate in the synthesis of a wide array of fine chemicals, including benzaldehyde, which is essential for the pharmaceutical, agrochemical, and fragrance industries.[1] The predominant industrial method for its production is the free-radical side-chain chlorination of toluene (B28343). This process, while seemingly straightforward, requires precise control over reaction parameters to maximize the yield of the desired dichlorinated product and minimize the formation of mono- and tri-chlorinated byproducts.[2] This technical guide provides a comprehensive overview of the synthesis, detailing the underlying reaction mechanism, extensive experimental protocols, and quantitative data to support both laboratory-scale synthesis and industrial production considerations.

Core Synthesis Pathway: Free-Radical Chlorination

The synthesis of this compound from toluene proceeds via a free-radical chain reaction, typically initiated by ultraviolet (UV) light or heat.[3] The reaction occurs in a stepwise manner, where the hydrogen atoms of toluene's methyl group are sequentially replaced by chlorine atoms.[4]

Reaction Mechanism:

The process can be broken down into three fundamental stages:

-

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) under the influence of UV radiation or high temperatures.[5]

-

Propagation: This stage involves a series of chain reactions. A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a stable benzyl (B1604629) radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to yield benzyl chloride (monochloromethylbenzene) and a new chlorine radical, which continues the chain.[4] This process is repeated, with benzyl chloride being converted to a dichloromethylbenzyl radical and subsequently to this compound.

-

Termination: The chain reaction concludes when two radicals combine to form a stable molecule.

The reaction does not inherently stop at the dichlorination stage. Over-chlorination is a common issue, leading to the formation of (trichloromethyl)benzene, also known as benzotrichloride.[6] Therefore, the key to optimizing the yield of this compound is the meticulous control of the chlorine-to-toluene molar ratio.

Quantitative Data & Product Distribution

The distribution of chlorinated products is critically dependent on the reaction conditions. The most significant factor is the molar ratio of chlorine supplied relative to the initial amount of toluene. While specific industrial yields are often proprietary, the general trend is well-established.

Table 1: Product Distribution as a Function of Chlorine Stoichiometry

| Molar Ratio (Chlorine:Toluene) | Approx. % Unreacted Toluene | Approx. % Benzyl Chloride (Monochloro-) | Approx. % Benzal Chloride (Dichloro-) | Approx. % Benzotrichloride (Trichloro-) |

|---|---|---|---|---|

| ~1:1 | High | Dominant Product | Minor Product | Negligible |

| ~2:1 | Low | Significant Byproduct | Dominant Product | Minor Product |

| >2.5:1 | Negligible | Minor Byproduct | Significant Byproduct | Dominant Product |

Note: These values are illustrative. Actual yields depend on temperature, light intensity, and reactor design. Precise control and real-time monitoring are essential for maximizing the benzal chloride fraction.

Table 2: Physical Properties of Toluene Chlorination Products

| Compound | Formula | Boiling Point (°C) | Density (g/mL at 20°C) |

|---|---|---|---|

| Toluene | C₇H₈ | 111 | 0.867 |

| Benzyl Chloride | C₇H₇Cl | 179 | 1.100 |

| Benzal Chloride | C₇H₆Cl₂ | 205 | 1.250 |

| Benzotrichloride | C₇H₅Cl₃ | 221 | 1.376 |

Source: Boiling points and densities are compiled from various chemical data sources. These properties are fundamental for the purification via fractional distillation.

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures for the free-radical chlorination of toluene.

CAUTION: This procedure involves highly hazardous materials. Chlorine gas is extremely toxic and corrosive.[6] Hydrogen chloride is a corrosive gas byproduct. Benzyl chloride and benzal chloride are potent lachrymators (tear gas agents) and skin irritants.[7] This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Protocol 1: Laboratory Scale Synthesis of this compound

Objective: To synthesize this compound from toluene using photo-initiated chlorination.

Apparatus:

-

A three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Gas inlet tube extending below the liquid surface

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle

-

UV lamp (mercury vapor lamp) or direct, bright sunlight

-

Gas absorption trap (containing sodium hydroxide (B78521) solution to neutralize HCl and excess chlorine)

Reagents:

-

Toluene (anhydrous and iron-free), 230 g (approx. 2.5 mol)

-

Chlorine gas (dry)

Procedure:

-

Setup: Assemble the apparatus in a fume hood. The flask is fitted with the reflux condenser, thermometer, and gas inlet tube. The outlet of the condenser is connected to the gas absorption trap.

-

Reaction Initiation: Charge the flask with 230 g of anhydrous, iron-free toluene. Begin stirring and heat the toluene to 100-130°C.[6][8] Position the UV lamp to irradiate the flask.

-

Chlorination: Once the temperature is stable, begin bubbling dry chlorine gas through the hot toluene at a controlled rate. The reaction is exothermic, and the temperature may rise. Maintain the reaction temperature between 130°C and 170°C.[8]

-

Monitoring: The progress of the reaction is monitored by periodically measuring the specific gravity of the reaction mixture or by its weight gain. For this compound as the target, chlorination is continued until the specific gravity of the mixture reaches approximately 1.250 g/mL at 20°C.[8]

-

Completion and Purge: Once the target specific gravity is reached, stop the flow of chlorine gas and turn off the UV lamp and heating mantle. Purge the apparatus with an inert gas (e.g., nitrogen) to remove residual HCl and unreacted chlorine from the mixture.

-

Purification: Allow the crude reaction mixture to cool to room temperature. The mixture, containing unreacted toluene, benzyl chloride, benzal chloride, and benzotrichloride, is then purified by fractional distillation under reduced pressure (vacuum distillation).[4]

-

Collect the fraction boiling around 101-130°C at 10 mm Hg, which corresponds to this compound (benzal chloride).[8]

-

Mandatory Visualizations

The logical flow of the synthesis and the experimental setup can be visualized to enhance understanding.

Caption: Reaction pathway for the progressive chlorination of toluene.

Caption: High-level overview of the experimental synthesis workflow.

References

- 1. openpr.com [openpr.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. youtube.com [youtube.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. youtube.com [youtube.com]

- 8. prepchem.com [prepchem.com]

Physical and chemical properties of dichloromethylbenzene isomers

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloromethylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound isomers. These compounds are pivotal intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. This document details their structural characteristics, physical constants, chemical reactivity, and spectroscopic signatures. It includes structured data tables for easy comparison, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of workflows and structure-reactivity relationships to support both theoretical understanding and practical application in research and development.

Introduction

This compound, also known as benzal chloride or benzylidene chloride, and its ring-substituted isomers are organochlorine compounds with the general formula C₇H₆Cl₂ and its chlorinated derivatives. The presence of the dichloromethyl group (-CHCl₂) makes these molecules highly versatile synthetic precursors.[1][2] This functional group can be readily hydrolyzed to form the corresponding benzaldehyde, a critical transformation in the synthesis of various fine chemicals.[1] Furthermore, the aromatic ring can undergo electrophilic substitution, allowing for the introduction of other functional groups.

The isomeric position of chlorine atoms on the benzene (B151609) ring significantly influences the physical properties and chemical reactivity of these compounds. Understanding these differences is crucial for controlling reaction outcomes and for the targeted synthesis of complex molecules in fields such as drug development and materials science. This guide will explore the properties of several key isomers to provide a comparative analysis for researchers.

Physical Properties of this compound Isomers

The physical properties of this compound isomers, such as boiling point, melting point, and density, are dictated by their molecular structure and the position of the chlorine substituents. These properties are critical for process design, purification, and handling. The quantitative data for several common isomers are summarized below.

Table 1: Physical Properties of (Dichloromethyl)benzene and its Chloro-Isomers

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) at 25°C | Refractive Index (n20/D) |

| Benzal Chloride | (Dichloromethyl)benzene | 98-87-3 | C₇H₆Cl₂ | 161.03 | -16[3] | 205[4] | 1.254[3] | 1.550[3] |

| o-Chlorobenzal Chloride | 1-Chloro-2-(dichloromethyl)benzene (B1361784) | 88-66-4 | C₇H₅Cl₃ | 195.47 | N/A | 227–229[1] | N/A | N/A |

| p-Chlorobenzal Chloride | 1-Chloro-4-(dichloromethyl)benzene | 13940-94-8 | C₇H₅Cl₃ | 195.47 | N/A | 234[5] | 1.39 (20°C)[5] | N/A |

| 2,4-Dichlorobenzal Chloride | 2,4-Dichloro-1-(dichloromethyl)benzene | 134-25-8 | C₇H₄Cl₄ | 229.92 | N/A | 273.9[6] | 1.501[6] | 1.575[6] |

| 3,4-Dichlorobenzyl Chloride* | 1,2-Dichloro-4-(chloromethyl)benzene | 102-47-6 | C₇H₅Cl₃ | 195.47 | -3[7] | 122-124 (14 mmHg)[7] | 1.411[7] | 1.577[7] |

*Note: 3,4-Dichlorobenzyl chloride contains a chloromethyl (-CH₂Cl) group, not a dichloromethyl (-CHCl₂) group, but is included for comparative purposes as a related and important intermediate.

Table 2: Physical Properties of Dichlorotoluene Constitutional Isomers

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) at 25°C | Refractive Index (n20/D) |

| 2,4-Dichlorotoluene | 2,4-Dichloro-1-methylbenzene | 95-73-8 | C₇H₆Cl₂ | 161.03 | -13.5 | 201.1 | 1.246[8] | 1.546[8] |

| 2,5-Dichlorotoluene | 1,4-Dichloro-2-methylbenzene | 19398-61-9 | C₇H₆Cl₂ | 161.03 | 4-6 | 201 | 1.25 | 1.547 |

Chemical Properties and Reactivity

The chemical behavior of this compound isomers is characterized by the reactivity of both the dichloromethyl side chain and the aromatic ring.

Reactivity of the Dichloromethyl Group

The dichloromethyl group is susceptible to nucleophilic substitution and hydrolysis. The hydrolysis of (dichloromethyl)benzene and its derivatives to form the corresponding aldehydes is a key industrial reaction. This transformation provides access to a wide range of other compounds.[1]

Reactivity of the Aromatic Ring

The benzene ring in these isomers is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the dichloromethyl group.[9][10] The dichloromethyl group is considered a meta-director. The directing influence of multiple substituents determines the regioselectivity of further substitutions.

Influence of Isomeric Position on Reactivity

The relative positions of the substituents on the benzene ring create significant differences in reactivity, primarily due to steric and electronic effects.[10] For nucleophilic substitution at the dichloromethyl carbon, steric hindrance from an ortho-chloro group can decrease the reaction rate compared to a meta or para isomer.[10][11]

Synthesis and Experimental Protocols

General Synthesis: Free-Radical Chlorination

A common industrial method for synthesizing (dichloromethyl)benzene derivatives is the free-radical chlorination of the corresponding substituted toluene.[12] The reaction is typically initiated by UV light and proceeds stepwise, first forming the (chloromethyl)benzene intermediate and then the desired (dichloromethyl)benzene.[12] Careful control of reaction conditions is necessary to prevent over-chlorination to the (trichloromethyl)benzene byproduct.[12]

Experimental Protocol: Synthesis of 1-Chloro-2-(dichloromethyl)benzene

This protocol describes the side-chain chlorination of o-chlorotoluene.[13]

Materials:

-

o-Chlorotoluene (254 g, 2 mol)

-

Phosphorus trichloride (B1173362) (2 g)

-

Chlorine gas

-

500 mL three-necked flask, reflux condenser, thermometer, gas inlet tube

Procedure:

-

Assemble the apparatus, ensuring the flask is equipped for heating, gas introduction, temperature monitoring, and reflux. Connect the reflux condenser outlet to a trap for hydrogen chloride gas.[13]

-

Charge the flask with 254 g of iron-free o-chlorotoluene and 2 g of phosphorus trichloride.[13]

-

Heat the mixture to 130°C and begin bubbling chlorine gas through the liquid while illuminating the flask with bright sunlight or a UV lamp.[13]

-

The reaction is exothermic, and the temperature will rise. Maintain the reaction temperature between 160-170°C.[13]

-

Continue chlorination until the weight of the reaction mixture has increased by 136-137 g, corresponding to the addition of two chlorine atoms per molecule.[13]

-

Stop the chlorine flow and UV irradiation. Continue to boil the mixture gently to expel any dissolved hydrogen chloride.[13]

-

Cool the crude product. Purify the 1-chloro-2-(dichloromethyl)benzene by vacuum distillation, collecting the appropriate fraction.[13]

Spectroscopic Analysis for Isomer Identification

Spectroscopic methods are essential for the structural elucidation and differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum provides key information. The dichloromethyl proton (-CHCl₂) typically appears as a singlet. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern, allowing for isomer differentiation.[14][15] For example, the highly symmetric 1,4-dichloro-2,5-bis(dichloromethyl)benzene (B1363544) would show a simpler aromatic signal compared to an unsymmetrical isomer.[16]

-

¹³C NMR: The number of unique signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. This is often a definitive method for distinguishing between isomers.[15][17] For instance, para-substituted isomers will show fewer aromatic signals than ortho or meta isomers due to symmetry.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) will show a characteristic isotopic cluster pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[18] Fragmentation often involves the loss of Cl atoms or the entire dichloromethyl group.

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural identification of a this compound isomer.

Materials:

-

This compound isomer sample (10-20 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.6-0.7 mL)

-

Tetramethylsilane (TMS) internal standard

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of CDCl₃ in a clean vial.[15] Add a small drop of TMS as an internal reference (δ = 0.00 ppm). Transfer the solution to an NMR tube.

-

¹H NMR Acquisition: Place the sample in an NMR spectrometer (e.g., 300 MHz or higher). Use a standard single-pulse experiment. Acquire 8-16 scans with a relaxation delay of 1-2 seconds.[15]

-

¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.[15] Analyze the chemical shifts, integration (for ¹H), and number of signals to confirm the isomeric structure.

References

- 1. This compound | 98-87-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 98-87-3 [smolecule.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. (dichloromethyl)benzene [stenutz.eu]

- 5. 4-chloro-1-(dichloromethyl)benzene | 13940-94-8 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. 1,2-Dichloro-4-(chloromethyl)benzene CAS#: 102-47-6 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Buy 2,4-Dichloro-1-(dichloromethyl)benzene | 134-25-8 [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 1,4-Dichloro-2,5-bis(dichloromethyl)benzene | C8H4Cl6 | CID 2749734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 18. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

Technical Guide to α,α-Dichlorotoluene: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α,α-dichlorotoluene, also known as benzal chloride. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis and a key reaction, and a visual representation of its synthetic pathway. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Properties of α,α-Dichlorotoluene

α,α-Dichlorotoluene is a colorless oily liquid with a pungent odor.[1] It is an important intermediate in organic synthesis, primarily for the production of benzaldehyde (B42025). Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂[2][3] |

| Linear Formula | C₆H₅CHCl₂[3] |

| Molecular Weight | 161.03 g/mol [3] |

| CAS Number | 98-87-3[3] |

| Density | 1.254 g/mL at 25 °C[3] |

| Melting Point | -17 to -15 °C[3] |

| Boiling Point | 82 °C at 10 mmHg[3] |

| Refractive Index | n20/D 1.550[3] |

| Vapor Pressure | 0.3 mmHg at 20 °C[3] |

| Solubility | Insoluble in water; freely soluble in alcohol and diethyl ether.[2] |

Experimental Protocols

Synthesis of α,α-Dichlorotoluene via Free-Radical Chlorination of Toluene (B28343)

The industrial synthesis of α,α-dichlorotoluene is achieved through the free-radical chlorination of toluene. This reaction proceeds in a stepwise manner, first producing benzyl (B1604629) chloride, then α,α-dichlorotoluene, and finally benzotrichloride. Controlling the reaction conditions is crucial to maximize the yield of the desired dichlorinated product.

Materials:

-

Toluene

-

Chlorine gas (dried)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

-

Nitrogen or Argon gas

-

Sodium hydrogen carbonate solution

-

Anhydrous magnesium sulfate (B86663)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Thermometer

-

Heating mantle

-

Stirrer

-

Separatory funnel

-

Fractional distillation apparatus with a Vigreux column

Procedure:

-

Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and thermometer. Ensure the apparatus is dry and purged with an inert gas like nitrogen or argon.

-

Reaction Initiation:

-

Photochemical Initiation: Place 1 mole of toluene in the flask and heat to reflux. Turn on the UV lamp positioned near the flask and begin bubbling a steady stream of dried chlorine gas through the toluene.

-

Chemical Initiation: Alternatively, add a catalytic amount of a radical initiator like AIBN to the toluene and heat the mixture to the decomposition temperature of the initiator (for AIBN, this is around 65-85 °C). Then, introduce the chlorine gas.

-

-

Reaction Progression: Continue the chlorination while monitoring the reaction progress. The reaction is exothermic, and the temperature should be controlled. The extent of chlorination can be monitored by the increase in weight of the reaction mixture or by periodically taking samples for analysis (e.g., by gas chromatography) to determine the ratio of benzyl chloride, α,α-dichlorotoluene, and benzotrichloride. To favor the formation of α,α-dichlorotoluene, approximately two moles of chlorine should be used per mole of toluene.

-

Work-up: Once the desired level of chlorination is achieved, stop the chlorine flow and turn off the heat and/or UV lamp. Allow the mixture to cool to room temperature.

-

Neutralization: Carefully wash the crude product with a dilute solution of sodium hydrogen carbonate in a separatory funnel to neutralize any dissolved HCl, followed by washing with water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate and then filter.

-

Purification: Purify the product by fractional distillation under reduced pressure. Collect the fraction corresponding to α,α-dichlorotoluene (boiling point is approximately 205 °C at atmospheric pressure, but vacuum distillation is preferred to avoid decomposition).[4]

Hydrolysis of α,α-Dichlorotoluene to Benzaldehyde

α,α-Dichlorotoluene is readily hydrolyzed to form benzaldehyde, a key flavoring agent and chemical intermediate.

Materials:

-

α,α-Dichlorotoluene (or a mixture containing it)

-

Concentrated Hydrochloric Acid (e.g., 32%)

-

Water

-

Sodium bicarbonate solution

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Steam distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and stirrer, combine the crude α,α-dichlorotoluene with an excess of aqueous hydrochloric acid. For example, for approximately 214 ml of a chlorinated toluene mixture, 405 ml of 32% HCl and 135 ml of water can be used.[5]

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reflux temperature will be around 106 °C.[5] Continue refluxing for several hours (e.g., 6 hours) until the evolution of HCl gas ceases.[5]

-

Purification:

-

Allow the mixture to cool. The organic layer containing crude benzaldehyde will separate.

-

Set up a steam distillation apparatus. Add the crude product to the distillation flask and steam distill the mixture. Benzaldehyde is volatile with steam and will co-distill.

-

Collect the distillate, which will consist of an emulsion of benzaldehyde and water.

-

-

Isolation: The benzaldehyde can be separated from the aqueous layer in a separatory funnel. The aqueous layer can be extracted with a suitable organic solvent (e.g., ether) to recover any dissolved product.

-

Drying and Final Purification: Combine the organic layers, dry with a suitable drying agent like anhydrous sodium sulfate, and remove the solvent. Further purification can be achieved by distillation if necessary.

Synthesis Pathway Diagram

The following diagram illustrates the free-radical chain reaction for the synthesis of α,α-dichlorotoluene from toluene.

Free-radical chlorination of toluene pathway.

References

- 1. Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. askfilo.com [askfilo.com]

- 3. a,a-Dichlorotoluene 95 98-87-3 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

Spectroscopic Characterization of Dichloromethylbenzene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the six isomers of dichloromethylbenzene. Detailed experimental protocols and tabulated spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to facilitate the identification and characterization of these important chemical intermediates.

Introduction

This compound, also known as dichlorobenzyl chloride, exists as six distinct structural isomers depending on the substitution pattern of the two chlorine atoms on the benzene (B151609) ring. These compounds are versatile building blocks in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Unambiguous identification of the specific isomer is crucial for reaction monitoring, quality control, and the synthesis of target molecules with the desired substitution pattern. This guide provides a centralized resource of the key spectroscopic data required for this purpose.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for each of the six this compound isomers. The data has been compiled from various spectral databases and literature sources.

2,3-Dichloromethylbenzene

| Spectroscopic Data | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| Values | Aromatic H: multipletCH₂Cl: singlet | Aromatic C: multiple signalsCH₂Cl C: signal | C-H (aromatic), C=C (aromatic), C-Cl, CH₂ wag | Molecular Ion (M⁺), M+2, M+4 peaks characteristic of dichlorinated compounds, fragmentation pattern |

| Reference | [1] | Data not readily available in search results | Data not readily available in search results | Data not readily available in search results |

2,4-Dichloromethylbenzene

| Spectroscopic Data | ¹H NMR (CDCl₃, 60 MHz) | ¹³C NMR | IR (Neat) | Mass Spectrometry (GC-MS) |

| Values | Aromatic H: multipletCH₂Cl: singlet | Aromatic C: 135.2, 133.0, 130.1, 129.5, 127.2 ppmCH₂Cl C: 44.9 ppm | Characteristic peaks for aromatic C-H, C=C, and C-Cl bonds. | 194 (M⁺), 161, 159, 123[2] |

| Reference | [2] | [2][3] | [4][5] | [2][6][7] |

2,5-Dichloromethylbenzene

| Spectroscopic Data | ¹H NMR | ¹³C NMR | IR (Vapor Phase) | Mass Spectrometry (GC-MS) |

| Values | Aromatic H: multipletCH₂Cl: singlet | Data not readily available in search results | Characteristic peaks for aromatic C-H, C=C, and C-Cl bonds. | 194 (M⁺), 161, 159, 123[8] |

| Reference | [9] | [10] | [8] | [8] |

2,6-Dichloromethylbenzene

| Spectroscopic Data | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR | IR (Melt) | Mass Spectrometry |

| Values | Aromatic H: multipletCH₂Cl: singlet | Aromatic C: 136.2, 131.0, 128.8 ppmCH₂Cl C: 42.0 ppm | Characteristic peaks for aromatic C-H, C=C, and C-Cl bonds. | Data not readily available in search results |

| Reference | [11][12][13] | [12][14][15] | [16] | [12] |

3,4-Dichloromethylbenzene

| Spectroscopic Data | ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR | IR | Mass Spectrometry |

| Values | Aromatic H: multipletCH₂Cl: singlet | Aromatic C: 138.2, 132.8, 130.7, 130.5, 128.0 ppmCH₂Cl C: 45.1 ppm | Data not readily available in search results | Data not readily available in search results |

| Reference | [17] | [17] | Data not readily available in search results | [17] |

3,5-Dichloromethylbenzene

| Spectroscopic Data | ¹H NMR | ¹³C NMR | IR (Film) | Mass Spectrometry |

| Values | Aromatic H: multipletCH₂Cl: singlet | Data not readily available in search results | Characteristic peaks for aromatic C-H, C=C, and C-Cl bonds. | Data not readily available in search results |

| Reference | Data not readily available in search results | Data not readily available in search results | [18] | [18] |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

A sample of the this compound isomer (typically 1-10 mg for ¹H NMR and 5-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[17][19] The solution is then transferred to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

-

Instrumentation : A 300 MHz or 400 MHz NMR spectrometer is typically used.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Number of Scans : 8-16 scans are generally sufficient.

-

Relaxation Delay : A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

-

-

Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3.1.3. ¹³C NMR Spectroscopy

-

Instrumentation : A 75 MHz or 100 MHz NMR spectrometer is commonly employed.

-

Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum by removing ¹H-¹³C coupling.

-

Number of Scans : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 64-1024) is required to achieve an adequate signal-to-noise ratio.[2]

-

Relaxation Delay : A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing : Similar to ¹H NMR, the FID is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

For liquid samples of this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][14]

3.2.2. Data Acquisition

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Procedure : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the spectrum is acquired. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization

-

Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) is commonly used for the analysis of these volatile compounds.

-

Sample Introduction : A dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically employed.

3.3.2. Mass Analysis

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition : The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in distinctive M+2 and M+4 peaks for dichlorinated compounds.[20]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a this compound isomer.

Caption: General workflow for the spectroscopic characterization of this compound isomers.

References

- 1. homework.study.com [homework.study.com]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. benchchem.com [benchchem.com]

- 4. 2,5-Dichlorobenzoic acid(50-79-3) 13C NMR spectrum [chemicalbook.com]

- 5. 2,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. 2,4-Dichlorobenzyl chloride(94-99-5) MS [m.chemicalbook.com]

- 8. 2,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 75976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. researchgate.net [researchgate.net]

- 13. 2,6-Dichlorobenzyl chloride(2014-83-7) 1H NMR spectrum [chemicalbook.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 2,6-Dichlorobenzyl chloride(2014-83-7) 13C NMR [m.chemicalbook.com]

- 16. 2,6-Dichlorobenzyl chloride | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. organomation.com [organomation.com]

- 20. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

The Dichloromethyl Group in Aromatic Compounds: A Technical Guide to Reactivity and Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloromethyl group (–CHCl₂) is a versatile, albeit underutilized, functional group in the synthesis of aromatic compounds. Its unique electronic properties and reactivity profile make it a valuable synthon, particularly for the synthesis of aromatic aldehydes and for introducing structural diversity in medicinal chemistry. This technical guide provides an in-depth analysis of the core reactivity principles of the dichloromethyl group attached to an aromatic ring. It covers key chemical transformations including hydrolysis, electrophilic aromatic substitution, free-radical reactions, and potential transition-metal-catalyzed cross-couplings. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Reactivity Principles

The chemical behavior of an aromatic dichloromethyl group is governed by two main factors: its influence on the aromatic ring and the reactivity of the benzylic carbon-chlorine bonds.

-

Electronic Effects on the Aromatic Ring : The dichloromethyl group is strongly electron-withdrawing due to the inductive effect (-I) of the two chlorine atoms. This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making it less nucleophilic than benzene. Consequently, reactions require more forcing conditions, such as higher temperatures or stronger acids. The group acts as a meta-director for incoming electrophiles.

-

Reactivity at the Benzylic Position : The carbon atom of the –CHCl₂ group is electrophilic and susceptible to nucleophilic attack. The stability of a potential benzylic carbocation intermediate also plays a crucial role in its reactions, often leading to Sₙ1-type mechanisms.

An In-depth Technical Guide to the Isomers of Dichloromethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dichloromethylbenzene, compounds of significant interest in organic synthesis and as precursors in the pharmaceutical and agrochemical industries. This document details their chemical identities, synthesis methodologies, separation techniques, and key applications, with a focus on their role in drug development.

Isomers of this compound and their CAS Numbers

This compound (C₇H₆Cl₂) exists in several isomeric forms, which can be categorized based on the position of the two chlorine atoms. There are six constitutional isomers where the chlorine atoms are substituted on the benzene (B151609) ring, and one isomer where the chlorines are on the methyl group. The accurate identification of each isomer is crucial for its specific application and is standardized by its Chemical Abstracts Service (CAS) number.

| Isomer Name | Common Abbreviation | CAS Number |

| 2,3-Dichlorotoluene | 2,3-DCT | 32768-54-0 |

| 2,4-Dichlorotoluene | 2,4-DCT | 95-73-8 |

| 2,5-Dichlorotoluene | 2,5-DCT | 19398-61-9 |

| 2,6-Dichlorotoluene | 2,6-DCT | 118-69-4 |

| 3,4-Dichlorotoluene | 3,4-DCT | 95-75-0 |

| 3,5-Dichlorotoluene | 3,5-DCT | 25186-47-4 |

| α,α-Dichlorotoluene (Benzal chloride) | 98-87-3 |

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various routes, primarily involving the chlorination of toluene (B28343) or its chlorinated derivatives, or through the Sandmeyer reaction of corresponding amino-toluenes. The choice of method and reaction conditions dictates the isomeric distribution of the products.

Chlorination of Toluene and Chlorotoluenes

Direct chlorination of toluene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), typically yields a mixture of monochlorotoluene isomers (ortho, meta, and para). Further chlorination of this mixture or of isolated chlorotoluene isomers leads to the formation of dichlorotoluenes. The isomer ratio is highly dependent on the starting material and the catalyst used.

Logical Relationship of Toluene Chlorination

An In-depth Technical Guide on the Discovery and Historical Synthesis of Benzylidene Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene chloride (C₆H₅CHCl₂), also known as benzal chloride, is a significant organochlorine compound utilized primarily as an intermediate in the synthesis of benzaldehyde (B42025) and other commercially important chemicals. This guide provides a comprehensive overview of its discovery and the evolution of its synthesis, detailing the seminal historical methods and the industrial processes that have been developed. This document includes detailed experimental protocols, quantitative data, and visualizations of reaction pathways and workflows to serve as a valuable resource for chemical researchers and professionals in drug development.

Discovery

The first synthesis of benzylidene chloride was reported in 1848 by the French chemist Auguste Cahours. He produced the compound by reacting benzaldehyde with phosphorus pentachloride (PCl₅). This discovery was a part of his broader research into the reactions of aldehydes with chlorinating agents.

Historical Synthesis: The Cahours Method (1848)

The pioneering synthesis of benzylidene chloride by Cahours laid the groundwork for understanding the reactivity of the carbonyl group in aldehydes.

Reaction Mechanism

The reaction proceeds via the replacement of the carbonyl oxygen of benzaldehyde with two chlorine atoms from phosphorus pentachloride. The overall reaction is as follows:

C₆H₅CHO + PCl₅ → C₆H₅CHCl₂ + POCl₃

Experimental Protocol (Reconstructed)

While the original 1848 publication lacks the detailed procedural descriptions common in modern literature, a plausible reconstruction of the experimental protocol based on the chemical knowledge of the era is as follows:

Materials:

-

Benzaldehyde (freshly distilled)

-

Phosphorus pentachloride

-

Anhydrous ether (as a solvent, optional)

-

Apparatus for distillation

Procedure:

-

In a flask equipped with a reflux condenser, place one molar equivalent of benzaldehyde.

-

Gradually add one molar equivalent of phosphorus pentachloride to the benzaldehyde. The reaction is exothermic and may require cooling to control the rate.

-

Once the addition is complete, gently heat the mixture to drive the reaction to completion, evidenced by the cessation of hydrogen chloride gas evolution (if any moisture is present).

-

After the reaction is complete, the mixture is subjected to fractional distillation.

-

The fraction distilling at approximately 205 °C is collected as benzylidene chloride. Phosphoryl chloride (POCl₃), the byproduct, has a boiling point of 105.8 °C and is collected as a lower-boiling fraction.

Quantitative Data: Yields for this historical method are not well-documented but are generally expected to be moderate due to potential side reactions and the limitations of purification techniques of the time.

Industrial Synthesis: Free-Radical Chlorination of Toluene (B28343)

The primary method for the industrial production of benzylidene chloride is the side-chain chlorination of toluene. This process is a free-radical chain reaction initiated by UV light or heat.[1]

Reaction Pathway

The chlorination of toluene occurs sequentially, first producing benzyl (B1604629) chloride, then benzylidene chloride, and finally benzotrichloride (B165768).[2] The selectivity for benzylidene chloride is controlled by the reaction conditions, particularly the molar ratio of chlorine to toluene.

Experimental Protocol: Continuous Photochemical Chlorination

Modern industrial production often employs a continuous process to maximize efficiency and control over the product distribution.[3]

Apparatus:

-

A series of stirred tank reactors or a bubble column reactor, typically made of glass-lined steel or other corrosion-resistant material.

-

A high-pressure ultraviolet (UV) lamp (e.g., mercury vapor lamp) with a specific wavelength range (e.g., 350-400 nm).[4]

-

Feed systems for continuous introduction of liquid toluene and gaseous chlorine.

-

A distillation train for the separation of the product mixture.

Procedure:

-

Dehydrated toluene is continuously fed into the reactor system.[4]

-

Gaseous chlorine is bubbled through the toluene.

-

The reaction mixture is irradiated with a UV lamp to initiate the free-radical chain reaction.

-

The reaction temperature is maintained between 95-110 °C.[4]

-

The molar ratio of chlorine to toluene is carefully controlled to favor the formation of benzylidene chloride. A typical industrial process might use a molar ratio of approximately 2.01-2.05:1 (chlorine to toluene) to optimize for benzylidene chloride.[3]

-

The reaction mixture, containing unreacted toluene, benzyl chloride, benzylidene chloride, and benzotrichloride, is continuously withdrawn from the reactor.

-

The mixture is then fed into a fractional distillation column.

-

Unreacted toluene and benzyl chloride are separated and recycled back to the reactor.[4]

-

The benzylidene chloride fraction is collected.

-

The higher-boiling benzotrichloride fraction is also separated.

Quantitative Data for Industrial Toluene Chlorination:

| Parameter | Value | Reference |

| Reaction Temperature | 95-110 °C | [4] |

| 80-120 °C | [3] | |

| 75-145 °C | [3] | |

| Light Source | High-pressure UV lamp (350-400 nm) | [4] |

| Chlorine:Toluene Molar Ratio | ~2.01-2.05:1 (for benzylidene chloride) | [3] |

| Product Distribution (Typical) | Benzylidene Chloride: ~85% | [4] |

| Benzyl Chloride: Variable (recycled) | [4] | |

| Benzotrichloride: <5% (minimized) |

Alternative Synthesis Methods

While the free-radical chlorination of toluene is the dominant industrial method, other synthetic routes have been explored, particularly for laboratory-scale preparations.

From Benzaldehyde with Thionyl Chloride